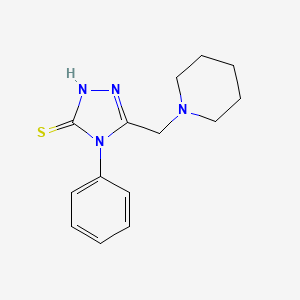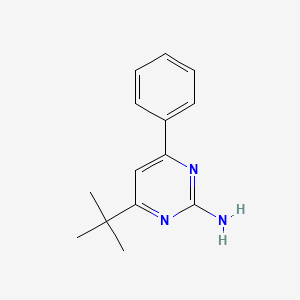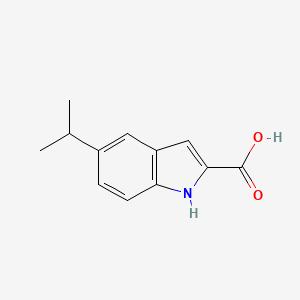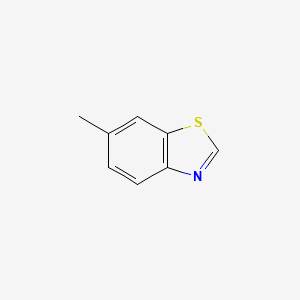
6-甲基苯并噻唑
描述
6-Methylbenzothiazole, also known as 6-MBT, is a heterocyclic aromatic organic compound that is used in a variety of applications in the scientific and industrial fields. 6-MBT is a colorless solid with a strong odor and is often used as a precursor to other compounds, such as dyes and pharmaceuticals. It is also used in the manufacture of rubber, plastics, and adhesives. 6-MBT is a versatile compound with a wide range of potential applications, and its structure and properties make it an attractive choice for laboratory experiments.
科学研究应用
合成和结构研究
- 已合成6-甲基苯并噻唑衍生物,并对其结构和互变异构进行了研究。例如,Racané等人(2013年)研究了6-[(2-羟基-1-萘基)偶氮基]-2-甲基苯并噻唑的合成、NMR表征和分子结构,突出了其在染料合成和结构化学中的应用(Racané等人,2013年)。
抗菌和抗氧化活性
- 已探索了2-氨基-6-甲基苯并噻唑及其金属配合物的抗菌和抗氧化性能。Gul等人(2020年)报道了这些配合物的合成以及它们作为抗菌、抗真菌和抗氧化剂的功效(Gul et al., 2020)。
抗癌活性
- 含有6-甲基苯并噻唑的化合物在抗癌研究中显示出潜力。Havrylyuk等人(2010年)对含有苯并噻唑基团的几种新型4-噻唑烷酮进行了抗肿瘤筛选,发现一些化合物对各种癌细胞系具有有效性(Havrylyuk et al., 2010)。
结核病治疗
- 研究还集中在使用6-甲基苯并噻唑衍生物开发新的结核病治疗药物上。Huang等人(2009年)报道了这些衍生物的合成和生物评价,显示它们作为抗结核药物的潜在先导化合物(Huang et al., 2009)。
非线性光学应用
- 已探索了6-甲基苯并噻唑衍生物在非线性光学应用中的潜力。Hrobárik等人(2004年)合成了具有反向极性的新型推-拉苯并噻唑衍生物,展示了它们在该领域的潜力(Hrobárik等人,2004年)。
PET癌症成像剂
- 已将6-甲基苯并噻唑衍生物用于合成新型潜在PET癌症成像剂。Wang等人(2006年)讨论了为此目的制备氟代2-芳基苯并噻唑的过程(Wang et al., 2006)。
作用机制
Target of Action
6-Methylbenzothiazole, also known as 2-Amino-6-methylbenzothiazole , is a chemical compound that has been used in the synthesis of various biologically active and industrially demanded compounds .
Mode of Action
It’s known that benzothiazoles interact with their targets through various mechanisms, depending on the specific derivative and target .
Biochemical Pathways
Benzothiazoles, including 6-Methylbenzothiazole, are involved in a variety of biochemical pathways. They are used in the synthesis of new Schiff bases and 4-thiazolidinone compounds . They are also used in the synthesis of 2-cyano-6-methoxybenzothiazole . The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .
Result of Action
Benzothiazoles and their derivatives are generally known for their biological and pharmacological activity, which can include antimicrobial, antifungal, and antitumor effects .
Action Environment
The action, efficacy, and stability of 6-Methylbenzothiazole can be influenced by various environmental factors. For instance, it is known to be stable but may be light sensitive . It should be stored in a cool, ventilated warehouse . The container should be sealed . It should be kept away from fire and heat sources . The warehouse must be equipped with lightning protection equipment . The exhaust system should have a grounding device to eliminate static electricity . Explosion-proof lighting and ventilation settings should be used . The storage area should be equipped with leakage emergency treatment equipment and suitable containment materials .
安全和危害
生化分析
Biochemical Properties
6-Methylbenzothiazole plays a crucial role in several biochemical reactions. It has been found to interact with a variety of enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with the enzyme carbonic anhydrase, where 6-Methylbenzothiazole acts as an inhibitor. This interaction occurs through the binding of 6-Methylbenzothiazole to the active site of the enzyme, leading to a decrease in its catalytic activity . Additionally, 6-Methylbenzothiazole has been shown to interact with proteins involved in cell signaling pathways, such as kinases and phosphatases, modulating their activity and affecting downstream signaling events .
Cellular Effects
The effects of 6-Methylbenzothiazole on various types of cells and cellular processes are profound. In cancer cells, 6-Methylbenzothiazole has demonstrated anti-proliferative properties by inducing cell cycle arrest and promoting apoptosis. This compound influences cell function by modulating key signaling pathways, including the mitogen-activated protein kinase pathway and the phosphoinositide 3-kinase pathway . Furthermore, 6-Methylbenzothiazole has been observed to alter gene expression patterns, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis . In addition to its effects on cancer cells, 6-Methylbenzothiazole has been shown to impact cellular metabolism by inhibiting enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux .
Molecular Mechanism
The molecular mechanism of action of 6-Methylbenzothiazole involves several key processes. At the molecular level, 6-Methylbenzothiazole exerts its effects through binding interactions with biomolecules, such as enzymes and receptors. For instance, the binding of 6-Methylbenzothiazole to the active site of carbonic anhydrase results in the inhibition of the enzyme’s activity, leading to a decrease in the conversion of carbon dioxide to bicarbonate . Additionally, 6-Methylbenzothiazole has been found to modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of target genes . These molecular interactions contribute to the diverse biological effects of 6-Methylbenzothiazole.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Methylbenzothiazole have been observed to change over time. Studies have shown that 6-Methylbenzothiazole is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . The long-term effects of 6-Methylbenzothiazole on cellular function have been a subject of investigation. In vitro studies have demonstrated that prolonged exposure to 6-Methylbenzothiazole can lead to sustained inhibition of enzyme activity and persistent changes in gene expression . In vivo studies have also indicated that the compound can have lasting effects on tissue function and overall organismal health .
Dosage Effects in Animal Models
The effects of 6-Methylbenzothiazole vary with different dosages in animal models. At low doses, 6-Methylbenzothiazole has been shown to exert beneficial effects, such as anti-inflammatory and anti-cancer properties . At higher doses, the compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the beneficial effects of 6-Methylbenzothiazole are diminished or reversed at doses exceeding a certain threshold . These findings highlight the importance of careful dosage optimization in the therapeutic application of 6-Methylbenzothiazole.
Metabolic Pathways
6-Methylbenzothiazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. One key pathway is the cytochrome P450-mediated oxidation, where 6-Methylbenzothiazole undergoes metabolic transformation to produce hydroxylated metabolites . These metabolites can further participate in conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body . The interaction of 6-Methylbenzothiazole with metabolic enzymes can influence the overall metabolic flux and alter the levels of specific metabolites .
Transport and Distribution
The transport and distribution of 6-Methylbenzothiazole within cells and tissues are mediated by various transporters and binding proteins. Studies have shown that 6-Methylbenzothiazole can be actively transported across cell membranes by specific transporters, such as organic anion transporters . Once inside the cell, 6-Methylbenzothiazole can bind to intracellular proteins, influencing its localization and accumulation . The distribution of 6-Methylbenzothiazole within tissues is also influenced by factors such as tissue perfusion and the presence of binding sites .
Subcellular Localization
The subcellular localization of 6-Methylbenzothiazole plays a critical role in its activity and function. Research has shown that 6-Methylbenzothiazole can localize to specific cellular compartments, such as the cytoplasm and nucleus . The targeting of 6-Methylbenzothiazole to these compartments is facilitated by targeting signals and post-translational modifications . The subcellular localization of 6-Methylbenzothiazole can influence its interactions with biomolecules and its overall biological activity .
属性
IUPAC Name |
6-methyl-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS/c1-6-2-3-7-8(4-6)10-5-9-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKILQAPNDCUNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395841 | |
| Record name | 6-methylbenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2942-15-6 | |
| Record name | 6-Methylbenzothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2942-15-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-methylbenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methyl-1,3-benzothiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The molecular formula of 6-Methylbenzothiazole is C8H7NS, and its molecular weight is 149.21 g/mol.
ANone: 6-Methylbenzothiazole and its derivatives have been characterized using various spectroscopic methods:
- IR Spectroscopy: Characteristic peaks for C=N, C-S, and N-H bonds are observed in the infrared spectrum. []
- NMR Spectroscopy: Both 1H and 13C NMR have been extensively used to confirm the structure of synthesized 6-Methylbenzothiazole derivatives. [, , , , ]
- Mass Spectrometry: This technique helps determine the molecular weight and fragmentation patterns. [, , , ]
ANone: Research has shown that modifications to the 6-Methylbenzothiazole core structure can significantly impact biological activity:
- Substitution at the 2-position: Derivatives with an amino group at the 2-position often show enhanced biological activity. [, , , , ]
- Substitution at the 6-position: Introducing various substituents at the 6-position (e.g., chlorine, methoxy, methyl) can modulate activity, potentially impacting potency and selectivity. [, , ]
- Linker length: When incorporated into larger molecules, the length of the linker connecting 6-Methylbenzothiazole to other pharmacophores has been shown to influence activity, with optimal length varying depending on the target and desired effect. []
ANone: Yes, 6-Methylbenzothiazole derivatives have been investigated for their potential in various material science applications:
- Corrosion Inhibition: Studies have demonstrated the corrosion inhibition properties of 6-Methylbenzothiazole and its derivatives on mild steel in acidic environments. []
- Optical Storage: Nickel-azo dyes incorporating 6-Methylbenzothiazole exhibit promising optical properties, making them potential candidates for use in digital versatile disc-recordable (DVD-R) technology. [, , ]
- Chemosensing: A novel dihydroxyindole derivative incorporating 6-Methylbenzothiazole was designed with metal chelation properties, suggesting potential applications in charge storage systems. []
ANone: A range of biological activities have been reported:
- Anticancer Activity: Studies show that certain 6-Methylbenzothiazole derivatives, particularly palladium(II) complexes, exhibit promising anticancer activity against colon carcinoma. [] Another study indicated potential against human glioblastoma (U-87 MG) cells. []
- Antimicrobial Activity: Several 6-Methylbenzothiazole derivatives have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as some fungal species. [, , ]
- Muscle Relaxant Activity: Research suggests that 2-amino-6-methylbenzothiazole possesses muscle relaxant properties, exhibiting activity in a rabbit model of local tetanus. []
- Aldose Reductase Inhibition: Compounds incorporating 6-Methylbenzothiazole as the aryl group were investigated for aldose reductase inhibitory activity, with varying linker lengths and functionalities influencing the potency. []
ANone: Computational chemistry plays a vital role in understanding the properties and behaviour of 6-Methylbenzothiazole:
- Molecular Docking: This technique is used to predict the binding modes and interactions of 6-Methylbenzothiazole derivatives with their biological targets, such as enzymes and DNA. [, ]
- DFT Calculations: Density functional theory (DFT) calculations provide insights into the electronic structure, geometry, and spectroscopic properties of 6-Methylbenzothiazole and its complexes. [, , ]
- QSAR Modeling: Quantitative structure-activity relationship (QSAR) models are developed to correlate the structure of 6-Methylbenzothiazole derivatives with their biological activity, aiding in the design of new and more potent analogs. []
ANone: While specific information about the stability and formulation of 6-Methylbenzothiazole itself is limited in the provided research, studies on its derivatives offer some insights:
- Complex Formation: Formulating 6-Methylbenzothiazole as metal complexes (e.g., with Pd(II), Cu(II), Ag(I)) can potentially enhance its stability and modulate its biological activity. [, , ]
- Thermal Stability: Thermogravimetric analysis (TGA) has been employed to assess the thermal stability of 6-Methylbenzothiazole complexes. [, ]
ANone: Various analytical techniques are employed:
- HPLC: High-performance liquid chromatography (HPLC) is utilized for separation and quantification of 6-Methylbenzothiazole, particularly when coupled with UV, fluorescence, or electrochemical detection. [, ]
- Fluorometric Detection: Derivatization with reagents like 2-(4-N-maleimidophenyl)-6-methylbenzothiazole enables the sensitive detection of aliphatic thiols using fluorescence detection. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(3-methoxyphenyl)methyl]prop-2-en-1-amine](/img/structure/B1275266.png)

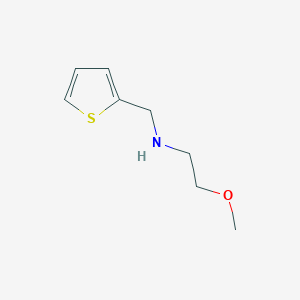

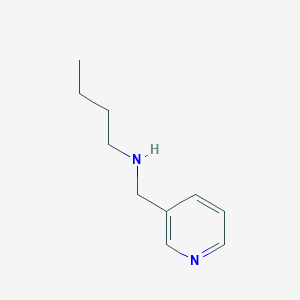


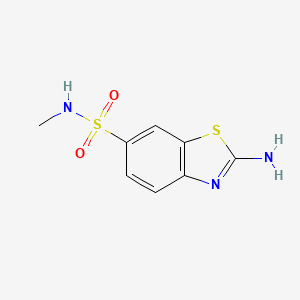

![4-methyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275304.png)
